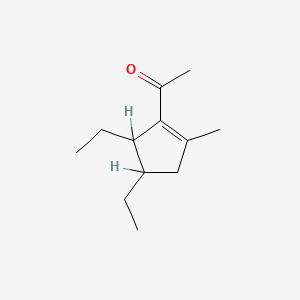

Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)-

Description

Properties

CAS No. |

62338-24-3 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

1-(4,5-diethyl-2-methylcyclopenten-1-yl)ethanone |

InChI |

InChI=1S/C12H20O/c1-5-10-7-8(3)12(9(4)13)11(10)6-2/h10-11H,5-7H2,1-4H3 |

InChI Key |

DBGUPVIBNLDIII-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(=C(C1CC)C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)-

Overview

The synthesis of Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)- involves organic transformations centered on the formation of the substituted cyclopentene ring and the introduction of the ethanone functional group. Preparation methods emphasize control over reaction conditions such as temperature, pressure, and catalyst presence to optimize yield and purity. Analytical monitoring is typically conducted via gas chromatography (GC) and nuclear magnetic resonance spectroscopy (NMR).

Common Synthetic Routes

Alkylation and Cyclization

- Starting Materials: The synthesis often begins from simpler cyclopentene derivatives or cyclopentanone precursors bearing methyl and ethyl substituents.

- Alkylation: Introduction of ethyl groups at positions 4 and 5 is achieved via alkylation reactions using ethyl halides or ethyl organometallic reagents under controlled conditions.

- Methylation: The methyl group at position 2 is introduced by methylating agents such as methyl iodide or methyl sulfate.

- Cyclization: Formation of the cyclopentene ring with the correct substitution pattern is achieved through intramolecular cyclization or ring-closing reactions.

Acetylation to Form Ethanone Moiety

- The key step involves acetylation of the cyclopentenyl intermediate to introduce the ethanone (acetyl) group at position 1.

- This is commonly performed by reacting the corresponding cyclopentenyl alcohol or its derivative with acetylating agents such as acetic anhydride or acetyl chloride.

- Catalysts such as Lewis acids (e.g., aluminum chloride) or acid anhydrides may be employed to facilitate the acetylation reaction.

- Control of reaction parameters (temperature, catalyst amount, reaction time) is critical to maximize yield and minimize side reactions.

Industrial Optimization

- In industrial settings, continuous flow reactors are often used to enhance reaction efficiency and reproducibility.

- Purification techniques such as distillation and crystallization are applied to isolate the pure compound.

- Process optimization includes fine-tuning of reaction conditions to balance reaction rate, selectivity, and product stability.

Analytical and Characterization Techniques

- Gas Chromatography (GC): Used to monitor reaction progress and purity of the product. Retention times help confirm the identity of the compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming substitution patterns and the presence of the acetyl group.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns, useful for verifying compound identity.

- Infrared Spectroscopy (IR): Detects characteristic carbonyl (C=O) stretching vibrations confirming the ketone functionality.

Research Outcomes and Data Summary

The following table summarizes key synthetic parameters and physical properties reported for Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)-:

| Parameter | Value / Description | Notes / Source |

|---|---|---|

| Molecular Weight | ~194.27 g/mol | |

| Molecular Formula | C13H22O (approximate) | |

| Boiling Point | ~256.5 °C | Predicted physical property |

| Density | ~0.882 g/cm³ | Predicted physical property |

| Key Reaction Type | Acetylation of substituted cyclopentenyl alcohol | |

| Catalysts Used | Lewis acids (e.g., AlCl3), acid anhydrides | |

| Reaction Conditions | Controlled temperature, pressure, catalyst presence | |

| Purification Techniques | Distillation, crystallization | Industrial scale |

| Analytical Methods | GC, NMR, MS, IR |

Mechanistic Insights and Chemical Reactivity

- The ketone group (ethanone moiety) is the primary reactive site, undergoing typical nucleophilic addition reactions.

- The bulky ethyl substituents at positions 4 and 5 impose steric hindrance, influencing the compound’s reactivity and selectivity in chemical transformations.

- The cyclopentene ring provides a rigid framework affecting electronic distribution and reactivity patterns.

- The compound may act as a ligand or intermediate in organic synthesis due to its functional groups.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the ethanone group to an alcohol.

Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the cyclopentene ring.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution under reflux conditions.

Reduction: H2 gas with Pd/C catalyst at room temperature.

Substitution: Br2 in carbon tetrachloride (CCl4) under UV light.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Research Implications

- Structure-Activity Relationships : Substituent modifications (e.g., tert-butyl, fluorine, or thiazole groups) can tune binding affinity and solubility, guiding the design of specialized ketones for industrial or pharmaceutical use .

Biological Activity

Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)-, also known by its CAS Registry Number 62338-24-3, is a compound with a unique structure and potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)- has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H20O |

| Molecular Weight | 180.29 g/mol |

| InChI | InChI=1S/C12H20O/c1-5-10-7-8(3)12(9(4)13)11(10)6-2/h10-11H,5-7H2,1-4H3 |

| InChIKey | DBGUPVIBNLDIII-UHFFFAOYSA-N |

| SMILES | C(C1C(C(=C(C1)C)C(=O)C)CC)C |

These properties indicate that the compound is a ketone with a cyclopentene ring structure, which may contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to Ethanone exhibit antimicrobial properties. For example, cyclopentenones have been shown to possess significant antibacterial activity against various pathogens. The presence of the cyclopentene structure is believed to enhance the interaction with microbial membranes, leading to increased permeability and cell death.

Antioxidant Activity

Ethanone derivatives are also noted for their antioxidant properties. Research suggests that these compounds can scavenge free radicals effectively, potentially reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage linked to various diseases.

Study on Flavor Compounds

A study published in MDPI explored the volatile compounds in food products and their biological impacts. It highlighted that ethanones can influence flavor profiles and may have health benefits due to their antioxidant properties. The research found that ethanones could modulate flavor perception while providing health benefits through their bioactive components .

Analysis of Aroma Compounds

Another significant study focused on the aroma compounds of GABA sun-dried green tea. It utilized gas chromatography-mass spectrometry (GC-MS) to analyze volatile compounds, including ethanones. The findings suggested that these compounds contribute not only to aroma but also exhibit potential health benefits through their antioxidant activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.